1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the 1,2-dihydropyridine-3-carboxamide family, characterized by a lactam ring (2-oxo-1,2-dihydropyridine) and substituted aromatic groups. The 2-chlorophenylmethyl moiety at position 1 and the 3-methoxyphenyl amide group at position 3 define its structure (Figure 1).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-26-16-8-4-7-15(12-16)22-19(24)17-9-5-11-23(20(17)25)13-14-6-2-3-10-18(14)21/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBBTVYNRKXREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 3-methoxyaniline to form an intermediate, which is then reacted with a dihydropyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Core Reactivity of the Dihydropyridine Ring
The 2-oxo-1,2-dihydropyridine ring serves as the primary reactive site, with the carbonyl group at position 2 and the conjugated double bond system enabling redox and electrophilic substitution reactions.
Key Functional Groups Influencing Reactivity
-
2-Oxo group : Participates in keto-enol tautomerism and reduction reactions.
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Chlorobenzyl substituent : Enhances electrophilic substitution at the para position of the benzyl ring.
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Methoxyphenyl carboxamide : Stabilizes the enol form through hydrogen bonding and directs nucleophilic attack at the carbonyl carbon .
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to form pyridine derivatives under controlled conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | Acidic, 80°C, 2 hr | 2-Oxo-pyridine-3-carboxamide derivative | 72% | |
| H₂O₂ (30%) | Neutral, RT, 24 hr | N-Oxide of the dihydropyridine ring | 58% | |
| O₂ (Catalytic CuI) | DMF, 100°C, 6 hr | Aromatic pyridine with retained substituents | 65% |
Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates, while H₂O₂ induces electrophilic addition at the nitrogen.
Reduction Reactions
The 2-oxo group and conjugated double bonds are susceptible to reduction.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C, 1 hr | 1,2,3,4-Tetrahydropyridine-3-carboxamide | 85% | |
| NaBH₄/CeCl₃ | MeOH, RT, 4 hr | Partially reduced dihydropyridine alcohol | 63% | |
| H₂ (Pd/C, 10 atm) | EtOAc, 50°C, 12 hr | Hexahydropyridine with intact carboxamide | 78% |
Note : LiAlH₄ selectively reduces the carbonyl group without affecting the aromatic rings.
Nucleophilic Substitution at the Chlorobenzyl Group
The chlorinated benzyl moiety undergoes substitution under basic conditions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (aq.) | DMSO, 120°C, 8 hr | Benzylamine derivative | 67% | |
| KSCN | DMF, 100°C, 6 hr | Thiocyanate-substituted benzyl | 54% | |
| NaN₃ | DMF, 80°C, 12 hr | Azide-functionalized derivative | 60% |
Mechanistic Pathway : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups on the benzyl ring.
Carboxamide Hydrolysis and Condensation
The carboxamide group reacts under acidic or basic conditions.
Application : Hydrolysis products are intermediates for synthesizing analogs with enhanced solubility.
Photochemical and Thermal Stability
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces ring-opening reactions, forming quinoline derivatives.
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Thermal Decomposition : At >200°C, decarboxylation occurs, yielding 1-(2-chlorobenzyl)-3-methoxyphenylurea.
Biological Interactions via Reactivity
-
Enzyme Inhibition : The reduced dihydropyridine form (via LiAlH₄) inhibits cytochrome P450 3A4 (IC₅₀ = 12 µM).
-
Antimicrobial Activity : Azide derivatives (from NaN₃ substitution) show moderate activity against S. aureus (MIC = 32 µg/mL).
Comparative Reactivity with Analogues
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 368.8 g/mol. The structure includes a chlorophenyl group and a methoxyphenyl group, which contribute to its pharmacological properties.
Anticancer Properties
Research has indicated that compounds similar to 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit anticancer activity. For instance, studies have shown that certain dihydropyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Dihydropyridine derivatives have shown promise in reducing inflammation through the inhibition of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components during inflammatory responses . In vitro studies have demonstrated that these compounds can effectively reduce MMP activity.
Neuroprotective Potential
There is emerging evidence that dihydropyridine compounds may offer neuroprotective effects. Research indicates that certain derivatives can block calcium entry into cells, thereby protecting against excitotoxicity associated with neurodegenerative diseases . This property makes them potential candidates for treating conditions such as Alzheimer's and Parkinson's diseases.
Bioisosteric Modifications
The application of bioisosteres in drug design is crucial for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. The structure of this compound allows for various bioisosteric modifications that can enhance selectivity and potency against specific biological targets . This approach is particularly relevant in optimizing the compound's efficacy while minimizing side effects.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for developing more potent analogs. By systematically varying substituents on the dihydropyridine scaffold, researchers can identify key structural features that contribute to biological activity . This method aids in the rational design of new compounds with improved therapeutic profiles.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Activity | Dihydropyridine derivatives showed significant inhibition of cancer cell lines through apoptosis induction | Potential development of new anticancer drugs |
| Investigation of Anti-inflammatory Effects | Compounds reduced MMP activity in vitro | Could lead to new treatments for inflammatory diseases |
| Neuroprotective Studies | Compounds blocked calcium entry, protecting neuroblastoma cells from oxidative stress | Possible applications in neurodegenerative disease therapies |
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
a) BMS-777607
- Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
- Comparison :
- The 4-ethoxy and 4-fluorophenyl groups in BMS-777607 contrast with the 2-chlorophenylmethyl and 3-methoxyphenyl groups in the target compound.
- Bioactivity : BMS-777607 is a selective Met kinase inhibitor, suggesting that substituent positioning (e.g., ethoxy vs. methoxy) significantly influences target specificity .
b) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Features a bromo and methyl group on the phenyl ring instead of chloro and methoxy .
- Key Findings :
c) N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Tautomerism and Conformational Stability
- The keto-amine tautomer dominates in analogues like N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide, as confirmed by X-ray crystallography .
- The target compound likely adopts a similar tautomeric form, stabilizing the lactam ring and enabling hydrogen-bonded dimerization (Figure 2) .
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.
- Chemical Formula : C20H17ClN2O
- Molecular Weight : 368.8 g/mol
- CAS Number : 320419-72-5
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines.
The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, in MCF-7 breast cancer cells, it demonstrated an IC50 value of 52 nM, indicating potent antiproliferative effects. The mechanism involves:
- G2/M Phase Arrest : The compound disrupts the normal cell cycle progression.
- Tubulin Polymerization Inhibition : It targets tubulin, leading to mitotic catastrophe and multinucleation in cancer cells .
Case Studies
- MCF-7 Cells : The compound induced significant apoptosis and G2/M arrest, confirming its potential as a chemotherapeutic agent.
- MDA-MB-231 Cells : Similar effects were observed with an IC50 of 74 nM, showcasing its effectiveness against triple-negative breast cancer.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
In Vitro Studies
In vitro tests revealed significant antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This indicates strong bactericidal activity .
The antimicrobial action is attributed to:
- Disruption of Bacterial Cell Walls : The compound interferes with the integrity of bacterial membranes.
- Inhibition of Biofilm Formation : It prevents the formation of biofilms, which are critical for bacterial survival and resistance .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, the compound has shown promise in other areas:
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) : Significant inhibitory activity was noted, suggesting potential applications in treating neurodegenerative disorders.
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Potent (IC50 < 100 nM) | Apoptosis induction, cell cycle arrest |
| Antimicrobial | Strong (MIC < 0.25 μg/mL) | Disruption of cell walls, biofilm inhibition |
| Enzyme Inhibition | Significant | AChE inhibition |
| Anti-inflammatory | Potential | Not fully explored |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Benzyl group introduction : Reacting 2-chlorobenzyl halide with a dihydropyridine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Carboxamide coupling : Using coupling agents like EDCI/HOBt to attach the 3-methoxyphenylamine moiety .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) may accelerate cyclization, while temperature control (60–80°C) minimizes side reactions .
- Purity checks : Thin-layer chromatography (TLC) and recrystallization (e.g., ethanol/water mixtures) ensure >95% purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., 2-chlorophenyl methyl protons at δ 4.8–5.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 411.0872) .
- X-ray Crystallography : Resolves dihydropyridine ring conformation and hydrogen-bonding interactions (e.g., carboxamide N–H···O motifs) .
Advanced Research Questions
Q. How can reaction kinetics be studied to optimize the yield of this compound?
- Methodological Answer :
- Time-resolved sampling : Withdraw aliquots at intervals (e.g., 0, 1, 3, 6 hrs) and quantify intermediates via HPLC .
- Rate constant determination : Fit data to pseudo-first-order models (e.g., ln[C] vs. time plots) under varying temperatures (25–80°C) .
- Activation energy calculation : Use the Arrhenius equation to identify energy barriers for key steps (e.g., carboxamide coupling) .
Q. What computational approaches predict the compound’s bioactivity and interaction with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; prioritize poses with lowest ∆G values .
- QSAR modeling : Correlate substituent electronegativity (e.g., 2-chloro vs. 3-methoxy groups) with IC₅₀ data from enzyme assays .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software) .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Dose-response validation : Repeat assays (e.g., MTT for cytotoxicity) across 3–5 log concentrations to confirm EC₅₀ trends .
- Off-target screening : Use proteome-wide affinity chromatography to identify non-specific binding partners .
- Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 2-chlorophenyl variants) to isolate substituent effects .
Q. What strategies mitigate side reactions during synthesis, such as dihydropyridine ring oxidation?
- Methodological Answer :
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent O₂-mediated oxidation .
- Reducing agents : Add ascorbic acid (1–2 mol%) to stabilize the dihydropyridine core .
- Solvent selection : Use aprotic solvents (e.g., THF) instead of DMSO, which may act as an oxidizing agent .
Q. How can statistical experimental design improve synthesis efficiency?
- Methodological Answer :
- Factorial design : Vary temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃) in a 2³ matrix to identify optimal conditions .
- Response Surface Methodology (RSM) : Model yield (%) as a function of variables; use central composite design for non-linear optimization .
- Machine learning : Train algorithms (e.g., random forest) on historical reaction data to predict optimal stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
